Methyl (R)-2-Methyl-3-[(methylsulfonyl)oxy]propanoate
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Overview
Description
Methyl ®-2-Methyl-3-[(methylsulfonyl)oxy]propanoate is an organic compound with the molecular formula C5H10O5S. It is a methyl ester derivative of propanoic acid, featuring a methylsulfonyl group attached to the propanoate backbone. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl ®-2-Methyl-3-[(methylsulfonyl)oxy]propanoate can be synthesized through the reaction of methyl ®-2-hydroxypropanoate with methanesulfonyl chloride in the presence of a base such as triethylamine or sodium carbonate. The reaction typically takes place in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-Methyl-3-[(methylsulfonyl)oxy]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of amides or thioethers.
Reduction: Formation of alcohols.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
Methyl ®-2-Methyl-3-[(methylsulfonyl)oxy]propanoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic applications and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl ®-2-Methyl-3-[(methylsulfonyl)oxy]propanoate involves its reactivity with nucleophiles and electrophiles. The methylsulfonyl group acts as a leaving group, facilitating substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the propanoate backbone .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(methylsulfonyl)oxy]propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl ®-2-(tosyloxy)propanoate: Similar structure but with a tosyloxy group instead of a methylsulfonyl group.
Uniqueness
Methyl ®-2-Methyl-3-[(methylsulfonyl)oxy]propanoate is unique due to its specific reactivity profile and the presence of the methylsulfonyl group, which imparts distinct chemical properties. Its stereochemistry (R-configuration) also contributes to its unique behavior in chemical reactions and biological systems .
Properties
Molecular Formula |
C6H12O5S |
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Molecular Weight |
196.22 g/mol |
IUPAC Name |
methyl 2-methyl-3-methylsulfonyloxypropanoate |
InChI |
InChI=1S/C6H12O5S/c1-5(6(7)10-2)4-11-12(3,8)9/h5H,4H2,1-3H3 |
InChI Key |
HHFAFLPJRXUFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(COS(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
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